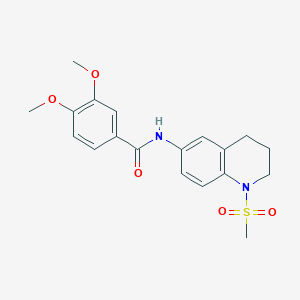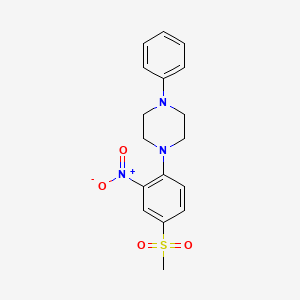
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “4-(Methylsulfonyl)-2-nitrophenyl” and “4-phenyl” indicate the presence of a methylsulfonyl group, a nitro group, and a phenyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a heterocyclic amine, along with a phenyl ring and a nitrophenyl ring substituted with a methylsulfonyl group . Detailed structural analysis would require experimental techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . The nitro group and the methylsulfonyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Piperazines are generally soluble in water and organic solvents, and they can form salts with acids .Aplicaciones Científicas De Investigación
Antibody-Based Methods in Environmental and Food Analysis
Antibodies have been extensively utilized as analytical tools in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. The development of antibodies for ELISA and related techniques, such as immunosensors, has been directed especially towards various chemicals, including sulfonylurea herbicides and toxic metabolites. This illustrates the application of antibody development in detecting and monitoring environmental pollutants and ensuring food safety, demonstrating the compound's significance in environmental and food analytical methodologies (Fránek & Hruška, 2018).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The N-phenylpiperazine subunit represents a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for treating CNS disorders. This highlights the compound's role in drug development, suggesting its utility beyond a "CNS structure" and potential applications in various therapeutic fields. The review of patents concerning N-phenylpiperazine derivatives suggests the underutilization of this scaffold in therapeutic uses, indicating a wide range of potential applications in medicinal chemistry and pharmacology (Maia, Tesch, & Fraga, 2012).
Analytical Methods in Determining Antioxidant Activity
Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. The review of tests used to determine antioxidant activity highlights the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This research area's significance is underscored by the application of such assays in analyzing complex samples and contributing to the study of antioxidants and their implications in health and disease prevention (Munteanu & Apetrei, 2021).
Environmental Research on Mutagenic Effects
The coordinated research effort on comparing test systems for detecting mutagenic effects sponsored by the E.E.C. emphasizes the importance of assessing the mutagenic effects of chemicals in various assay systems. This effort illustrates the compound's application in environmental research aimed at understanding and mitigating the genetic impacts of chemical exposure, contributing to public health and safety (Adler, 1980).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine” is a complex organic molecule. Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.
Biochemical Pathways
Compounds with similar structures have been known to affect various metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved and the role of the compound within these pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall effect in the body .
Result of Action
The effects would likely depend on the compound’s interactions with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body .
Propiedades
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROAHKOQPJADEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)
![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)
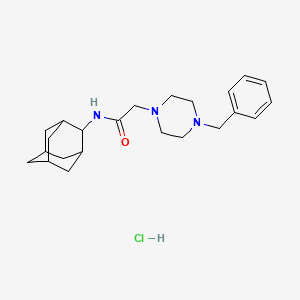
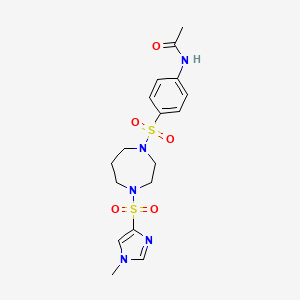
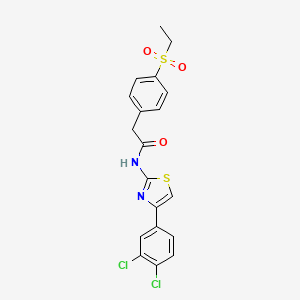
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)
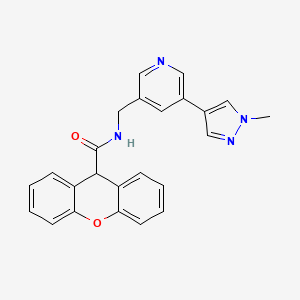
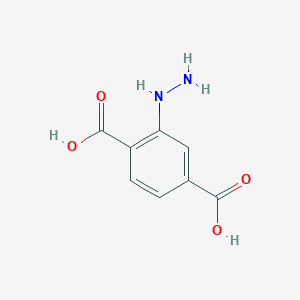
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)
